molecular formula C9H9N3 B3351214 2,3-Dimethylpyrido[3,4-b]pyrazine CAS No. 34154-05-7

2,3-Dimethylpyrido[3,4-b]pyrazine

Cat. No.: B3351214
CAS No.: 34154-05-7
M. Wt: 159.19 g/mol
InChI Key: QUDXEIXJEGFEKM-UHFFFAOYSA-N
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Description

2,3-Dimethylpyrido[3,4-b]pyrazine is a fused heterocyclic compound of significant interest in advanced chemical research, belonging to the pyridopyrazine family. This aromatic system consists of a pyridine ring fused with a pyrazine ring, and the specific methylation at the 2 and 3 positions modulates its electronic properties and lipophilicity, making it a valuable scaffold. While specific data for this isomer is limited in public sources, its structural relatives are extensively studied. One prominent application of related pyrido[3,4-b]pyrazine derivatives is their use in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Theoretical and experimental studies on oligomers incorporating dimethylpyrido[3,4-b]pyrazine units have investigated their photophysical properties, such as absorption and emission, highlighting their potential as components in full-color fluorescent materials . Furthermore, the pyrido[3,4-b]pyrazine core can be synthesized and functionalized through various methods. One common approach for analogous structures involves the dehydrogenation (aromatization) of corresponding dihydro or tetrahydropyrido[3,4-b]pyrazine precursors using reagents like palladium on charcoal . This compound is intended for use in research and development laboratories only. It is not for diagnostic, therapeutic, or consumer use. Researchers should consult safety data sheets and handle this material with appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylpyrido[3,4-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-7(2)12-9-5-10-4-3-8(9)11-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDXEIXJEGFEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=NC=CC2=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325921
Record name 2,3-dimethylpyrido[3,4-b]pyrazine
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Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34154-05-7
Record name NSC521765
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Record name 2,3-dimethylpyrido[3,4-b]pyrazine
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Synthetic Methodologies for 2,3 Dimethylpyrido 3,4 B Pyrazine and Its Analogues

Classical Condensation and Cyclization Protocols for Pyrido[3,4-b]pyrazine (B183377) Ring Formation

The formation of the pyrido[3,4-b]pyrazine core often relies on well-established condensation and cyclization reactions. These methods typically involve the construction of the pyrazine (B50134) ring onto a pre-existing pyridine (B92270) framework.

Reactions of Diaminopyridines with 1,2-Dicarbonyl Compounds

A foundational and widely employed method for the synthesis of pyridopyrazines is the condensation of a diaminopyridine with a 1,2-dicarbonyl compound. scribd.com For the specific synthesis of 2,3-dimethylpyrido[3,4-b]pyrazine, this involves the reaction of 3,4-diaminopyridine (B372788) with 2,3-butanedione.

This reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to yield the aromatic pyrido[3,4-b]pyrazine ring system. The oxidation can often occur in situ, facilitated by air or an added oxidizing agent. The conditions for this reaction are typically mild, often involving refluxing the reactants in a suitable solvent such as ethanol (B145695) or acetic acid.

The general applicability of this method allows for the synthesis of a wide array of pyrido[3,4-b]pyrazine analogues by varying the substitution on both the diaminopyridine and the 1,2-dicarbonyl compound. For instance, using different diketones or glyoxals can lead to diverse substitution patterns on the pyrazine ring of the final product.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like pyridopyrazines. rsc.orgrsc.org These reactions involve the combination of three or more starting materials in a single pot to form the desired product, incorporating most of the atoms from the reactants.

While specific MCRs for this compound are not extensively detailed in the provided context, the general strategy for related pyrido[2,3-b]pyrazine (B189457) derivatives has been demonstrated. rsc.orgnih.gov For example, a three-component reaction involving an aromatic aldehyde, indane-1,3-dione, and 2-aminopyrazine (B29847) has been used to synthesize substituted pyrido[2,3-b]pyrazines. rsc.orgnih.gov This suggests the potential for developing similar MCRs for the [3,4-b] isomer by utilizing 3,4-diaminopyridine as a key building block. The advantages of MCRs include simplified procedures, reduced waste, and the ability to generate diverse molecular libraries. beilstein-journals.org

Strategies Involving Pyrazine Ring Annulation onto a Pyridine Core

This strategy is conceptually similar to the reaction of diaminopyridines with dicarbonyl compounds but encompasses a broader range of methods for forming the pyrazine ring onto an existing pyridine. One such approach involves the reaction of pentafluoropyridine (B1199360) with diamines in a one-pot annelation reaction to produce tetrahydropyrido[3,4-b]pyrazine scaffolds. nih.gov These intermediates can then be further functionalized. nih.gov This highlights a method where the pyrazine ring is constructed onto a highly functionalized pyridine precursor.

Approaches via Pyridine Ring Formation from Pyrazine Precursors

In contrast to the more common approach of building a pyrazine ring onto a pyridine, it is also possible to construct the pyridine ring onto a pre-existing pyrazine molecule. This strategy is less common for the synthesis of simple pyridopyrazines but can be a valuable tool for accessing more complex or specifically substituted derivatives.

For instance, a study demonstrated the synthesis of pyrazolo[1,5-a]pyrido[2,1-c]pyrazine derivatives starting from pyrazolo[1,5-a]pyrazin-4-ylacetonitriles. researchgate.net This showcases the principle of annulating a pyridine ring onto a fused pyrazine system. The general concept of synthesizing pyridine rings from various precursors is well-established and involves numerous methods, including cycloaddition reactions and metal-catalyzed processes. acsgcipr.orgorganic-chemistry.org These principles could potentially be adapted to start from a suitably functionalized pyrazine to construct the fused pyridine ring of the pyrido[3,4-b]pyrazine system.

Modern Catalytic Strategies for Targeted Synthesis

Modern synthetic organic chemistry has seen a surge in the development and application of catalytic methods, particularly those involving transition metals. These strategies offer high efficiency, selectivity, and functional group tolerance, making them powerful tools for the synthesis and functionalization of heterocyclic compounds like pyrido[3,4-b]pyrazines.

Transition Metal-Catalyzed Cross-Coupling Methodologies (e.g., Stille Coupling for Derivatives)

Transition metal-catalyzed cross-coupling reactions are indispensable for creating carbon-carbon and carbon-heteroatom bonds. The Stille coupling, which involves the reaction of an organostannane with an organic halide or triflate catalyzed by a palladium complex, is a prominent example. wikipedia.org

This methodology has been successfully applied to the synthesis of pyrido[3,4-b]pyrazine-based copolymers. nycu.edu.tw In this context, a halogenated pyrido[3,4-b]pyrazine derivative can be coupled with an organostin reagent to introduce various substituents. The general reaction scheme for a Stille coupling is as follows:

R¹-Sn(Alkyl)₃ + R²-X → [Pd catalyst] → R¹-R² + X-Sn(Alkyl)₃ wikipedia.org

Where R¹ and R² are organic moieties, and X is a halide or triflate.

This approach is particularly valuable for creating derivatives of the pyrido[3,4-b]pyrazine core that are not easily accessible through classical condensation methods. The versatility of the Stille reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl groups. wikipedia.org Other palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, have also been instrumental in the synthesis of various pyrazine-pyridine biheteroaryls, further demonstrating the power of these catalytic methods in this area of heterocyclic chemistry. nih.gov

Organocatalytic and Acid-Catalyzed Approaches

Acid catalysis remains a cornerstone for the construction of the pyrazine ring within the pyrido[3,4-b]pyrazine system. This typically involves the condensation of a diaminopyridine derivative with a 1,2-dicarbonyl compound. The synthesis of related pyrido[2,3-b]pyrazine analogues via a three-component reaction of an aminopyrazine, an aldehyde, and a 1,3-dione is effectively promoted by p-toluenesulfonic acid (p-TSA). nih.govrsc.org Optimization studies for this reaction highlight the crucial role of the catalyst and solvent system in achieving high yields. nih.gov For instance, using 20 mol% of p-TSA in ethanol provided yields as high as 89%. nih.gov

The following table summarizes the optimization of a model three-component reaction for a pyrido[2,3-b]pyrazine derivative, demonstrating the impact of different solvents and the necessity of an acid catalyst.

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1---H₂O1240
2---Ethanol1255
3---DCM1235
4---THF1245
5p-TSA (10)Ethanol1075
6p-TSA (15)Ethanol1082
7 p-TSA (20) Ethanol 9 89
8Acetic Acid (20)Ethanol985
Data sourced from a study on the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. nih.gov

This data underscores that while the reaction can proceed without a catalyst, the addition of an acid like p-TSA significantly enhances the reaction rate and yield.

Photoredox Catalysis in Pyrido[3,4-b]pyrazine Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations through single-electron transfer (SET) pathways under mild conditions. This methodology relies on photocatalysts, often ruthenium or iridium complexes, that become potent oxidants or reductants upon photoexcitation. These excited-state catalysts can then engage with organic substrates to generate radical intermediates, which can participate in bond-forming reactions.

While photoredox catalysis has been successfully applied to numerous synthetic challenges, including C-H functionalization, cross-coupling reactions, and the synthesis of other heterocyclic systems, its specific application to the de novo construction of the pyrido[3,4-b]pyrazine core is not yet extensively documented in scientific literature. The principles of photoredox catalysis suggest potential future applications in this area, for instance, through radical-based cyclization strategies to form the pyrazine ring.

C–H Activation Strategies for Functionalization

Direct C–H activation is a highly sought-after strategy in modern organic synthesis that allows for the modification of a molecule's skeleton without the need for pre-functionalized starting materials. This approach offers a more atom- and step-economical route to complex molecules. For heterocyclic systems like pyrido[3,4-b]pyrazine, C–H activation provides a powerful tool for late-stage functionalization, enabling the rapid generation of diverse analogues for structure-activity relationship (SAR) studies.

The functionalization of the 2,3-diphenylpyrido[3,4-b]pyrazine (B3356666) scaffold has been achieved through a deprotometalation-trapping sequence. mdpi.com This method involves the use of a strong base to selectively remove a proton from the pyridine ring, creating a nucleophilic intermediate that can then react with an electrophile, such as iodine, to install a new functional group. This strategy was successfully used to introduce an iodine atom at the C7 position of 8-bromo-2,3-diphenylpyrido[3,4-b]pyrazine, creating a key intermediate for further diversification. mdpi.com Such regioselective functionalization is crucial for the targeted design of molecules for specific biological applications. mdpi.com

Advanced Synthetic Techniques and Optimization

To meet the demands of modern chemistry for speed, efficiency, scalability, and sustainability, a range of advanced synthetic techniques have been developed. These methods are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions. By directly heating the solvent and reactants, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. znaturforsch.comresearchgate.net

This technology has been effectively applied to the synthesis of various heterocyclic systems, including pyrazolo[1,5-a] mdpi.comacs.orgnih.govtriazines and substituted pyrimidines. nih.govnih.gov In a relevant example, the synthesis of imidazo- and pyrimidopyrido-fused thienopyrimidines was successfully achieved using microwave irradiation over a silica (B1680970) gel solid support, highlighting the benefits of combining microwave energy with solvent-free or solid-supported conditions. researchgate.net While a specific protocol for this compound is not detailed, the synthesis of related heterocycles demonstrates the clear advantages of this technique.

MethodReaction TimeYield
Conventional HeatingSeveral hoursModerate
Microwave Irradiation5-15 minutesGood to Excellent
A general comparison illustrating the typical advantages of microwave-assisted synthesis for heterocyclic compounds. znaturforsch.comnih.gov

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly for scalability, safety, and process control. The high surface-area-to-volume ratio in flow reactors allows for excellent heat transfer and precise temperature control, making it possible to safely perform highly exothermic reactions or use superheated solvents.

While specific flow chemistry applications for this compound are emerging, a hybrid microwave-flow approach has been reported for the synthesis of structurally related pyrazolo[3,4-b]pyridine derivatives. This method combines the rapid heating of microwaves with the continuous processing of a flow system to achieve high yields and throughput, demonstrating a state-of-the-art strategy for the scalable production of complex heterocyclic scaffolds.

Solvent-Free and Green Chemistry Methodologies

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key strategies include the use of solvent-free conditions, multicomponent reactions (MCRs), and environmentally benign catalysts.

The synthesis of pyrido[3,4-b]pyrazine analogues can be aligned with these principles. Microwave-assisted protocols, for instance, can often be performed under solvent-free conditions ("neat reactions") or with reagents impregnated on solid supports, which minimizes waste. researchgate.net Furthermore, multicomponent reactions, such as the acid-catalyzed synthesis of pyrido[2,3-b]pyrazines, are inherently atom-economical as they combine three or more starting materials in a single step to build a complex product, reducing the number of synthetic steps and purification procedures required. nih.govrsc.org The use of one-pot procedures, where sequential reactions occur in the same flask, further contributes to the green credentials of a synthetic route by avoiding the isolation of intermediates. acs.org

Comparative Analysis of Synthetic Routes: Efficiency, Regioselectivity, and Atom Economy

Efficiency

The efficiency of a synthetic reaction is most commonly evaluated by its chemical yield. The primary route to this compound involves the condensation of 3,4-diaminopyridine with biacetyl (2,3-butanedione). This method is known for its straightforward procedure and generally good yields.

Detailed Research Findings: The synthesis of 2,3-dimethyl derivatives of pyridopyrazines is noted to be relatively high-yielding, with reported efficiencies in the range of 70–85%. This stands in contrast to the synthesis of other substituted analogues, such as those involving halogenation, where yields can be more variable and sometimes significantly lower (5–70%), depending on the specific halogen and reaction conditions.

More advanced, multicomponent reactions for producing complex pyrido[2,3-b]pyrazine derivatives have also been developed, demonstrating excellent yields of 82–89%. nih.govrsc.org These reactions often involve the one-pot combination of three or more starting materials, which can be an efficient strategy for building molecular complexity. For instance, a three-component reaction of an aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine can produce substituted pyrido[2,3-b]pyrazines in high yields. nih.gov While this applies to an isomeric system, it highlights the potential of multicomponent strategies in the broader class of pyridopyrazines.

Below is a comparative table of yields for different synthetic approaches within the pyridopyrazine family.

Synthetic Route Target Compound Type Typical Yield (%) Reference
Condensation of 3,4-diaminopyridine with biacetylThis compound70–85%
Condensation of 2-chloro-3,4-diaminopyridine with 1,2-dicarbonyls5-Chloropyrido[3,4-b]pyrazinesGood clockss.org
Halogenation of a pyridopyrazine coreHalogenated Pyrido[3,4-b]pyrazines5–70%
Multicomponent ReactionSubstituted Pyrido[2,3-b]pyrazines82–89% nih.gov

Regioselectivity

Regioselectivity becomes a critical consideration when unsymmetrical 1,2-dicarbonyl compounds are used to synthesize analogues of this compound. In the synthesis of the title compound itself, the use of a symmetrical dicarbonyl reactant (biacetyl) obviates the issue of regioselectivity, as only one product can be formed.

Detailed Research Findings: When an unsymmetrical glyoxal (B1671930) is condensed with 2-chloro-3,4-diaminopyridine, a mixture of two regioisomers is typically formed. clockss.org However, studies have shown that the reaction often favors the formation of the 2-substituted pyrido[3,4-b]pyrazine as the major product. clockss.org The precise ratio of these isomers depends on the electronic and steric differences between the two carbonyl groups of the reactant. mdpi.com The more electrophilic carbonyl group is more likely to react first with one of the amino groups of the diaminopyridine. mdpi.com The regiochemical outcome is often confirmed through advanced analytical techniques such as two-dimensional NMR experiments. clockss.orgrsc.org

Reactants Symmetry of Dicarbonyl Regioselectivity Outcome Reference
3,4-Diaminopyridine + BiacetylSymmetricalNot applicable; single product formed
2-Chloro-3,4-diaminopyridine + Unsymmetrical GlyoxalUnsymmetricalMixture of two regioisomers; 2-substituted product is typically major clockss.org
5-Aminopyrazole + Unsymmetrical 1,3-Diketone (Analogous System)UnsymmetricalFormation of two regioisomers; ratio depends on relative electrophilicity of carbonyls mdpi.com

Atom Economy

Atom economy is a central concept in green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org The ideal reaction has an atom economy of 100%, where all reactant atoms are found in the product, a characteristic of addition and rearrangement reactions.

Detailed Research Findings: The standard synthesis of this compound is a condensation reaction, which inherently has an atom economy of less than 100% because it produces a byproduct—in this case, water. The reaction can be represented as:

C₅H₆N₄ (3,4-Diaminopyridine) + C₄H₆O₂ (Biacetyl) → C₉H₉N₃ (this compound) + 2 H₂O

The atom economy can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Compound Formula Molecular Weight ( g/mol )
3,4-DiaminopyridineC₅H₆N₄109.12
BiacetylC₄H₆O₂86.09
Total Reactant Mass 195.21
This compoundC₉H₉N₃159.19
Water (Byproduct)H₂O18.015

Calculation: Atom Economy = (159.19 / 195.21) x 100 ≈ 81.55%

Advanced Spectroscopic and Structural Characterization of 2,3 Dimethylpyrido 3,4 B Pyrazine

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS allows for the calculation of a unique molecular formula.

For 2,3-Dimethylpyrido[3,a-b]pyrazine, HRMS analysis is critical in confirming its molecular formula as C9H9N3. The predicted collision cross section (CCS) values for various adducts of the molecule, calculated using advanced computational methods, further support the structural identification. These values provide an additional layer of confirmation by correlating the ion's shape and size with its measured properties.

Table 1: Predicted Collision Cross Section (CCS) Data for 2,3-Dimethylpyrido[3,4-b]pyrazine Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+160.08693132.7
[M+Na]+182.06887143.7
[M-H]-158.07237133.7
[M+NH4]+177.11347151.1
[M+K]+198.04281140.3
[M+H-H2O]+142.07691124.8
[M+HCOO]-204.07785153.2
[M+CH3COO]-218.09350146.3
[M+Na-2H]-180.05432142.8
[M]+159.07910133.7
[M]-159.08020133.7

Data sourced from computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Core and Substituent Characterization

One-dimensional NMR experiments are fundamental for characterizing the core structure and substituents of this compound.

¹H NMR: Proton NMR spectra reveal the number of different types of protons and their neighboring environments. For the related compound 2,3-dimethylpyrazine, the methyl protons typically appear as a singlet around δ 2.534 ppm, while the aromatic protons resonate further downfield at approximately δ 8.267 ppm. chemicalbook.com These shifts are indicative of the electron-donating nature of the methyl groups and the deshielding effect of the aromatic ring system.

¹³C NMR: Carbon-13 NMR provides information on the carbon framework of the molecule. In similar pyrazine (B50134) structures, the methyl carbons exhibit signals in the aliphatic region, while the aromatic carbons of the fused rings appear at significantly lower fields. nih.gov For instance, in 2,3-dimethylpyrazine, the methyl carbons are observed around δ 21.97 ppm, and the pyrazine ring carbons are found at δ 141.33 and 152.62 ppm. nih.gov

¹⁵N NMR: Nitrogen-15 NMR is particularly useful for characterizing nitrogen-containing heterocycles. The chemical shifts of the nitrogen atoms in the pyrido[3,4-b]pyrazine (B183377) system are sensitive to their local electronic environment, including hybridization and involvement in hydrogen bonding. ipb.ptresearchgate.net For the parent pyrazine, 15N NMR data is available and provides a reference for understanding the nitrogen environments in its derivatives. nih.govnih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Dimethylpyrazine Structures

NucleusFunctional GroupChemical Shift (ppm)
¹HMethyl (CH₃)~2.5
¹HAromatic (CH)~8.3
¹³CMethyl (CH₃)~22
¹³CAromatic (C)~141-153

Note: These are approximate values based on related structures and can vary depending on the solvent and other experimental conditions. chemicalbook.comnih.gov

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

Two-dimensional NMR experiments are crucial for unambiguously assigning the complex spectra of this compound and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons in the pyridine (B92270) and pyrazine rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H), providing a clear map of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly valuable for connecting the methyl substituents to the pyrazine ring and for linking the fused pyridine and pyrazine ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the relative positions of the methyl groups and the protons on the pyridyl portion of the molecule.

The combination of these 2D NMR techniques allows for a complete and unambiguous assignment of all proton and carbon signals, confirming the proposed structure of this compound. nih.gov

Solid-State NMR Applications for Bulk Structure

While solution-state NMR provides detailed information about individual molecules, solid-state NMR (ssNMR) can offer insights into the structure and dynamics of the compound in its bulk, crystalline form. ssNMR can be used to study polymorphism, identify different crystalline forms, and probe intermolecular interactions within the crystal lattice. For complex heterocyclic systems, ssNMR can complement data from X-ray diffraction, especially when single crystals are difficult to obtain. researchgate.net

X-ray Crystallography for Single-Crystal and Powder Diffraction Studies

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline compounds at atomic resolution.

Determination of Crystal Structure and Molecular Conformation

By diffracting X-rays through a single crystal of this compound, it is possible to determine the precise coordinates of each atom in the crystal lattice. This analysis reveals key structural parameters such as bond lengths, bond angles, and torsion angles, providing a definitive confirmation of the molecular structure.

For related pyrido[3,4-b]pyrazine systems, crystallographic studies have shown that the fused ring system is largely planar. nih.gov The crystal structure of a silver(I) complex with 2,3-bis(thiophen-2-yl)pyrido[3,4-b]pyrazine, for example, reveals a monoclinic crystal system with the space group P21. nih.gov In this structure, the silver ion coordinates to the nitrogen atom of the pyridine ring. nih.gov Such studies also provide valuable information about intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern the packing of molecules in the solid state. mdpi.com

Powder X-ray diffraction (PXRD) can be used to analyze polycrystalline samples, providing a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. This technique is useful for identifying the compound and assessing its purity in bulk form.

Table 3: Illustrative Crystallographic Data for a Related Pyrido[3,4-b]pyrazine Complex

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.3455 (3)
b (Å)19.2331 (6)
c (Å)11.0134 (3)
β (°)102.491 (3)
V (ų)1725.93 (10)
Z2

Data for Bis[2,3-bis(thiophen-2-yl)pyrido[3,4-b]pyrazine]silver(I) perchlorate (B79767) methanol (B129727) disolvate. nih.gov

Analysis of Intermolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure and the resulting intermolecular packing arrangement for this compound have not been specifically reported. However, analysis of related heteroaromatic systems allows for a well-founded prediction of the forces that would govern its solid-state architecture. The primary interactions expected are π-π stacking and weak hydrogen bonds.

π-π Stacking: The planar, electron-deficient pyrido[3,4-b]pyrazine core is highly conducive to π-π stacking interactions. These interactions are a crucial stabilizing force in the crystal packing of many aromatic and heteroaromatic molecules. researchgate.net Studies on similar heterocyclic systems, such as pyridine and pyrazine dimers, show that electron correlation is essential for these stacking interactions, which are typically in the range of -3 to -4 kcal/mol. researchgate.netnih.gov In derivatives of the isomeric pyrido[2,3-b]pyrazine (B189457), π–π interactions with centroid–centroid distances between 3.6 and 3.8 Å have been observed to dictate the formation of molecular stacks. nih.gov For this compound, one would anticipate a parallel-displaced or antiparallel stacking geometry to minimize electrostatic repulsion between the nitrogen heteroatoms while maximizing attractive dispersion forces.

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors (like -OH or -NH), weak C–H···N hydrogen bonds are expected to play a significant role in the crystal packing. The aromatic C-H groups and the methyl C-H groups can act as weak donors, with the lone pairs on the pyrazine and pyridine nitrogen atoms serving as acceptors. These interactions, though individually weak, collectively contribute to the stability of the three-dimensional lattice. In related structures, such as 3-(4-Methoxyphenyl)pyrido[2,3-b]pyrazine, weak intermolecular C—H⋯N and C—H⋯O hydrogen bonds are instrumental in stabilizing the crystal packing alongside π-π interactions. nih.gov

A study on 5,8-dibromo-2,3-dimethylpyrido[3,4-b]pyrazine, a closely related derivative, provides the most direct insight, suggesting that such compounds serve as building blocks for larger molecular structures where these intermolecular forces are paramount. semanticscholar.org

Interaction TypePredicted Role in this compound Crystal Structure
π-π Stacking Primary interaction; likely to cause the formation of one-dimensional molecular stacks.
C-H···N Hydrogen Bonds Secondary interaction; links the π-stacked columns into a 3D network.
van der Waals Forces General contribution to overall crystal packing and density.

Vibrational Spectroscopy for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and providing a unique "fingerprint" for a molecule. Although specific experimental spectra for this compound are not available, the expected vibrational modes can be predicted based on its molecular structure.

Infrared (IR) Spectroscopy

An FT-IR spectrum of this compound would be dominated by vibrations of its aromatic framework and methyl substituents. Key expected absorption bands include:

Aromatic C-H Stretching: Typically observed in the 3000–3100 cm⁻¹ region.

Aliphatic C-H Stretching: Arising from the two methyl groups, expected in the 2850–3000 cm⁻¹ range.

C=C and C=N Stretching: These vibrations, associated with the fused aromatic rings, would produce a series of complex bands in the 1400–1650 cm⁻¹ fingerprint region.

C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and methyl C-H bonds would appear at lower frequencies (< 1400 cm⁻¹).

Analysis of the parent pyrazine molecule and its derivatives shows that the interpretation of these spectra is often complex and requires theoretical calculations (e.g., Density Functional Theory, DFT) to accurately assign the numerous, often coupled, vibrational modes. researchgate.netresearchgate.netcore.ac.uk

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different, often making symmetric vibrations more prominent. For this compound, the key features in a Raman spectrum would be:

Ring Breathing Modes: Symmetric vibrations of the entire pyrido[3,4-b]pyrazine ring system are expected to be strong and are highly characteristic of the molecule. In pyrazine itself, a prominent ring vibration appears near 1020 cm⁻¹. nih.gov

Symmetric Methyl Group Vibrations: Symmetric C-H stretching and bending modes of the methyl groups would also be Raman active.

C=C and C=N Symmetric Stretching: These modes would also be visible in the 1400–1650 cm⁻¹ region.

Surface-Enhanced Raman Spectroscopy (SERS) could be a particularly useful technique, as coordination of the pyrazine nitrogen atoms to a metal surface (like gold or silver) would significantly alter the vibrational frequencies, providing insight into the molecule's interaction with surfaces. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule, providing information on its molecular orbitals and excited-state properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to show two main types of electronic transitions characteristic of N-heterocyclic aromatic compounds:

π→π* Transitions: These are typically high-energy, high-intensity transitions involving the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital. For pyrazine, these transitions occur at high energies (short wavelengths). montana.edu In the larger conjugated system of pyrido[3,4-b]pyrazine, these would likely appear in the UV region.

n→π* Transitions: These are lower-energy, lower-intensity transitions resulting from the excitation of an electron from a non-bonding orbital (the lone pair of a nitrogen atom) to an antibonding π*-orbital. libretexts.org These transitions are often sensitive to solvent polarity, typically undergoing a blue shift (to shorter wavelengths) in polar, hydrogen-bonding solvents. montana.edu

In a study of polymers derived from the closely related 5,8-dibromo-2,3-dimethylpyrido[3,4-b]pyrazine , absorption peaks in the long-wavelength region (400-600 nm) were attributed to intramolecular charge transfer (ICT) between donor and acceptor units, while higher-energy bands (300-400 nm) were assigned to π-π* transitions. semanticscholar.org This suggests that the electronic spectrum of the parent this compound would also be characterized by such transitions.

Transition TypeExpected Wavelength RegionExpected IntensitySolvent Effect
π→π High Energy (UV region)High (ε > 10,000)Red shift with increasing solvent polarity. libretexts.org
n→π Lower Energy (UV/Visible)Low (ε < 2,000)Blue shift with increasing solvent polarity. libretexts.org

Fluorescence and Phosphorescence Spectroscopy for Excited State Properties

Fluorescence (emission from a singlet excited state) and phosphorescence (emission from a triplet excited state) provide valuable information about the de-excitation pathways of a molecule.

The pyrido[3,4-b]pyrazine core can act as an electron acceptor. When combined with electron-donating groups, such structures can exhibit intramolecular charge transfer (ICT) upon excitation, often leading to fluorescence. rsc.org While no specific fluorescence or phosphorescence data exists for this compound, derivatives of the isomeric pyrido[2,3-b]pyrazine with donor-acceptor architecture are known to be emissive, with emission wavelengths tunable from blue to red depending on the substituents and solvent. rsc.org These molecules can also exhibit a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, which is a prerequisite for Thermally Activated Delayed Fluorescence (TADF). rsc.org It is plausible that this compound could be functionalized to produce fluorescent materials, but the parent compound itself is not expected to be strongly emissive.

Chiroptical Spectroscopy (if relevant for chiral derivatives)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are indispensable for determining the absolute configuration and conformational features of chiral compounds. While this compound itself is an achiral molecule, the introduction of a chiral center, for instance, through the addition of a chiral substituent, would render the resulting derivative optically active and thus amenable to chiroptical analysis.

A thorough review of the scientific literature reveals a notable absence of studies on the synthesis and chiroptical characterization of chiral derivatives of this compound. Consequently, no experimental Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) data is available for this specific class of compounds. However, the principles of these techniques and their potential application can be discussed in a theoretical context. For structurally related systems, such as quinoxalines and other pyrazine derivatives, chiroptical studies have been valuable. For example, solvent-dependent changes in the screw-sense selectivity of poly(quinoxaline-2,3-diyl)s have been investigated using circular dichroism, demonstrating the sensitivity of this technique to the conformational dynamics of complex chiral structures. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption (ΔA) or ellipticity (θ) as a function of wavelength. The resulting spectral bands, known as Cotton effects, can be positive or negative and provide a wealth of information about the stereochemical environment of the chromophore.

In the hypothetical case of a chiral derivative of this compound, the pyrido[3,4-b]pyrazine core would act as the chromophore. The electronic transitions of this aromatic system would give rise to characteristic CD signals. The sign and magnitude of the Cotton effects would be exquisitely sensitive to the absolute configuration of the chiral center(s) and the preferred conformation of the molecule in solution.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), have become powerful tools for predicting CD spectra. nih.gov These computational approaches can be used to correlate the observed CD spectrum with a specific absolute configuration and conformation, providing a non-empirical basis for stereochemical assignment. The prediction of CD spectra for chiral amines using multivariate analysis of electronic and steric parameters has also been demonstrated as a promising data-driven approach. nih.gov Should chiral derivatives of this compound be synthesized in the future, a combination of experimental CD measurements and theoretical calculations would be the gold standard for their structural elucidation.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the variation in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum is a plot of specific rotation [α] against wavelength. A key feature of an ORD spectrum is the Cotton effect, which is the characteristic S-shaped curve observed in the wavelength region where the molecule absorbs light.

Similar to CD spectroscopy, ORD is a powerful tool for the stereochemical analysis of chiral compounds. The sign of the Cotton effect in an ORD spectrum is directly related to the absolute configuration of the molecule. For a hypothetical chiral derivative of this compound, the ORD spectrum would be expected to exhibit Cotton effects corresponding to the electronic transitions of the pyrido[3,4-b]pyrazine chromophore.

Historically, ORD was a primary method for assigning absolute configurations before the widespread availability of single-crystal X-ray diffraction and the maturation of CD spectroscopy. While CD spectroscopy is often preferred for its higher resolution of individual electronic transitions, ORD and CD are complementary techniques, related by the Kronig-Kramers transforms. An analysis of both CD and ORD spectra can provide a more complete picture of the chiroptical properties of a molecule.

The following table summarizes the potential application of these chiroptical techniques to chiral derivatives of this compound.

Spectroscopic TechniqueInformation Provided for Chiral Derivatives
Circular Dichroism (CD) Determination of absolute configuration, study of conformational equilibria, analysis of electronic transitions of the chromophore.
Optical Rotatory Dispersion (ORD) Confirmation of absolute configuration, measurement of optical rotation at various wavelengths, identification of Cotton effects.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 2,3 Dimethylpyrido 3,4 B Pyrazine

Electrophilic Aromatic Substitution Reactions on the Pyrido[3,4-b]pyrazine (B183377) Nucleus

The pyrido[3,4-b]pyrazine system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the nitrogen atoms in both the pyridine (B92270) and pyrazine (B50134) rings. This deactivation is a common feature of nitrogen-containing heterocyclic compounds. However, the presence of two electron-donating methyl groups on the pyrazine ring can partially counteract this effect, potentially allowing for substitution reactions under forcing conditions.

Electrophilic attack is predicted to occur preferentially on the pyridine ring, which is generally more susceptible to this type of reaction than the pyrazine ring. The positions most likely to undergo substitution are C-5 and C-8, as they are furthest from the deactivating influence of the pyrazine nitrogen atoms and are activated by the fused pyrazine ring. The specific regioselectivity would be influenced by the reaction conditions and the nature of the electrophile. For instance, nitration or halogenation would likely require strong acid catalysis and elevated temperatures.

Nucleophilic Addition and Substitution Reactions (e.g., at C-5, C-8, N-6 positions)

The electron-deficient nature of the pyrido[3,4-b]pyrazine nucleus makes it a candidate for nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is more likely to occur on this heterocyclic system than electrophilic substitution, particularly if a good leaving group (such as a halide) is present on the ring.

The positions most susceptible to nucleophilic attack are those on the pyridine ring, specifically C-5 and C-8. This is because the nitrogen atom at position 7 and the fused pyrazine ring create a significant electron deficiency at these carbons. Nucleophilic addition could also potentially occur at the N-6 position, which bears a partial positive charge, especially in the presence of strong nucleophiles. Reactions with organometallic reagents or strong anions could lead to the formation of addition products, which may subsequently undergo oxidation to yield substituted pyrido[3,4-b]pyrazines.

Metal-Catalyzed Functionalization and Coupling Reactions

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While specific examples for 2,3-dimethylpyrido[3,4-b]pyrazine are not extensively documented, the application of these powerful methods to its halogenated derivatives can be confidently predicted.

To perform these coupling reactions, a halogenated derivative of this compound would first need to be synthesized, for example, at the C-5 or C-8 positions. These halo-derivatives could then serve as substrates in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction would involve the coupling of a halo-2,3-dimethylpyrido[3,4-b]pyrazine with an organoboron reagent in the presence of a palladium catalyst and a base. This would be a versatile method for introducing a wide range of aryl, heteroaryl, or vinyl substituents.

Heck Reaction : The Heck reaction would enable the coupling of a halo-derivative with an alkene, catalyzed by a palladium complex, to form a new carbon-carbon double bond.

Sonogashira Coupling : This coupling reaction would allow for the formation of a carbon-carbon triple bond by reacting a halo-derivative with a terminal alkyne, using a palladium catalyst and a copper co-catalyst.

Buchwald-Hartwig Amination : This reaction would be employed to form carbon-nitrogen bonds by coupling a halo-derivative with a primary or secondary amine, using a palladium catalyst and a suitable ligand.

The general mechanisms for these reactions are well-established and involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.

Beyond the Buchwald-Hartwig amination, other methods for C-N bond formation could be applied to derivatives of this compound. For instance, Ullmann condensation could be used to couple a halo-derivative with an amine or an amide in the presence of a copper catalyst. Additionally, nucleophilic aromatic substitution of a halogen at the C-5 or C-8 position with an amine at high temperatures is a plausible, albeit less mild, alternative.

Oxidation and Reduction Chemistry

The nitrogen atoms in the pyrido[3,4-b]pyrazine ring are susceptible to oxidation, leading to the formation of N-oxides. The pyrazine nitrogen atoms (N-1 and N-4) are generally more nucleophilic and thus more readily oxidized than the pyridine nitrogen (N-7).

Oxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid, would be expected to yield the corresponding N-oxide. The regioselectivity of the oxidation would be influenced by the electronic and steric environment of the nitrogen atoms. It is likely that mono-oxidation would occur preferentially at either N-1 or N-4. The formation of a di-N-oxide would require more forcing conditions. The resulting N-oxides are valuable intermediates, as the N-oxide functionality can activate the heterocyclic ring for further transformations, such as nucleophilic substitution at the alpha and gamma positions relative to the N-oxide group.

Reduction of the Pyrazine and Pyridine Rings (e.g., Electrochemical, Hydride Reductions)

The reduction of the pyrido[3,4-b]pyrazine ring system can selectively occur at either the pyrazine or the pyridine moiety, depending on the reducing agent and the substitution pattern of the molecule. The pyrazine ring is generally more susceptible to reduction than the pyridine ring.

Hydride Reductions:

Complex metal hydrides are commonly employed for the reduction of nitrogen-containing heterocyclic compounds. For the isomeric pyrido[2,3-b]pyrazines, sodium borohydride (B1222165) (NaBH₄) has been shown to be an effective reducing agent. The reaction of NaBH₄ with substituted pyrido[2,3-b]pyrazines can yield either 1,2-dihydro or 1,2,3,4-tetrahydro derivatives, demonstrating the selective reduction of the pyrazine ring. cdnsciencepub.com In the case of certain substituted pyrido[2,3-b]pyrazines, such as the 2,3-diphenyl-7-bromo derivative, reduction with NaBH₄ can lead to the formation of a 5,6-dihydro derivative, indicating that the pyridine ring can also be reduced under specific circumstances. cdnsciencepub.com

Conversely, studies on the closely related 7,8-dimethylpyrido[3,4-b]quinoxaline have shown that it is resistant to reduction by lithium aluminum hydride (LiAlH₄), while the isomeric pyrido[2,3-b]quinoxaline (B14754064) is reduced to its 1,2-dihydro derivative. cdnsciencepub.com This suggests that the [3,4-b] fusion imparts a degree of stability to the pyrazine ring against hydride attack by LiAlH₄. Catalytic hydrogenation of both pyrido[2,3-b]- and pyrido[3,4-b]quinoxalines has been observed to selectively reduce the quinoxaline (B1680401) moiety, leaving the pyridine ring intact. cdnsciencepub.com

The reduction of 1,2-dihydropyrido[3,4-b]pyrazine derivatives to their corresponding 1-deaza-5,6,7,8-tetrahydropteridines has been reported to diminish or eliminate their antitumor activity. nih.gov

Interactive Data Table: Reduction of Pyrido[3,4-b]pyrazine Analogues

ReactantReducing AgentProduct(s)Ring ReducedReference
Substituted Pyrido[2,3-b]pyrazinesNaBH₄1,2-Dihydro and 1,2,3,4-Tetrahydro derivativesPyrazine cdnsciencepub.com
2,3-Diphenyl-7-bromopyrido[2,3-b]pyrazineNaBH₄5,6-Dihydro derivativePyridine cdnsciencepub.com
7,8-Dimethylpyrido[3,4-b]quinoxalineLiAlH₄No reaction- cdnsciencepub.com
Pyrido[2,3-b]quinoxalineLiAlH₄1,2-Dihydro derivativePyridine cdnsciencepub.com
Pyrido[2,3-b]- and Pyrido[3,4-b]quinoxalinesCatalytic Hydrogenation5,10-Dihydro derivativesQuinoxaline cdnsciencepub.com

Electrochemical Reductions:

Ring-Opening, Ring-Closing, and Rearrangement Transformations

The pyrido[3,4-b]pyrazine scaffold can undergo a variety of ring-opening, ring-closing, and rearrangement reactions, often leading to the formation of novel heterocyclic systems.

Ring-Opening and Ring-Closing Reactions:

A notable example of such transformations is the reaction of 3-hydroxy-3,4-dihydropyrido[2,1-c] cdnsciencepub.comresearchgate.netoxazine-1,8-diones with ethylenediamine, which results in a ring-opening of the oxazinone moiety followed by a ring-closing step to afford imidazo[1,2-a]pyrido[1,2-d]pyrazine-5,7-diones in good yields. mdpi.com While this example does not start from a pyrido[3,4-b]pyrazine, it demonstrates the potential for the pyrazine ring to be formed through intramolecular cyclization reactions of appropriately functionalized pyridine precursors.

Rearrangement Reactions:

Photochemical and Thermal Reactivity Profiles

The response of this compound to light and heat is crucial for understanding its stability and potential applications in materials science and photochemistry.

Photochemical Reactivity:

Studies on the isomeric pyrido[2,3-b]pyrazine (B189457) have shown that it can participate in excited-state proton-coupled electron transfer (PCET) processes. rsc.org In complexes with methanol (B129727), photo-oxidation of the methanol can occur, with the efficiency of the process being dependent on the site of hydrogen bonding to the nitrogen atoms of the pyridopyrazine core. rsc.org This suggests that this compound could also exhibit interesting photochemical reactivity, potentially acting as a photosensitizer or participating in photoinduced electron transfer reactions. Derivatives of the related pyrido[2,3-b]pyrazine system have been investigated as full-color fluorescent materials for high-performance organic light-emitting diodes (OLEDs), highlighting the potential of this class of compounds in optoelectronic applications. rsc.org

Thermal Reactivity:

The thermal stability of pyrazine derivatives is a key consideration in their application. The thermal degradation of pyrazines can proceed through various complex reaction pathways. For instance, the thermal degradation of serine and threonine has been shown to produce a variety of pyrazine derivatives, with the main pathway involving decarbonylation followed by dehydration to generate α-aminocarbonyl intermediates that subsequently dimerize and oxidize to form the pyrazine ring. nih.gov Studies on the thermal decomposition of pyrazine-2,3-dicarboxylatocopper(II) complexes have shown that these compounds are relatively stable, with decomposition occurring in multiple stages, ultimately leading to the formation of copper oxide. chempap.org The introduction of methyl groups, as in 2,3-Dimethylpyrazine, can influence the thermal degradation pathway. While specific data for this compound is scarce, it is expected to have a relatively high thermal stability due to its aromatic nature.

Acid-Base Chemistry and Tautomerism Studies

The presence of multiple nitrogen atoms with varying electronic environments within the this compound structure gives rise to interesting acid-base properties and the potential for tautomerism.

Acid-Base Chemistry:

The pyrido[3,4-b]pyrazine ring system contains three nitrogen atoms, each with a lone pair of electrons that can participate in acid-base reactions. The basicity of these nitrogen atoms is influenced by their position within the fused ring system and the electronic effects of the methyl substituents. The nitrogen atom of the pyridine ring (N-6) is expected to be the most basic, analogous to pyridine itself. The pyrazine nitrogen atoms (N-1 and N-4) will have their basicity modulated by the electron-donating methyl groups and the fusion of the pyridine ring. The electrochemical reduction of a related hydroxy-phenyl-methylpyrazine was found to be highly pH-dependent, indicating the presence of different protonated species at different pH values. researchgate.net A predicted pKa value for the isomeric 2,3-dimethylpyrido[2,3-b]pyrazine (B1617905) 1,4-dioxide is 1.34, suggesting that the protonated form is a relatively strong acid. chemicalbook.com

Interactive Data Table: Predicted pKa Values of Nitrogen Atoms in Pyrido[3,4-b]pyrazine

Nitrogen Atom PositionPredicted BasicityRationale
N-6 (Pyridine)HighestLone pair is localized and not significantly involved in the aromatic system, similar to pyridine.
N-1 (Pyrazine)IntermediateBasicity is influenced by the adjacent pyridine ring and the methyl group at C-2.
N-4 (Pyrazine)LowestBasicity is influenced by the adjacent pyridine ring and the methyl group at C-3, and is generally lower than pyridine-like nitrogens.

Tautomerism:

Tautomerism is a potential feature of substituted pyrido[3,4-b]pyrazines, particularly those bearing hydroxyl, amino, or thiol groups. For instance, the synthesis of pyrido[3,4-b]pyrazin-2(1H)-one derivatives strongly implies the existence of a keto-enol tautomeric equilibrium. nih.gov In the case of this compound, while the parent compound itself is not expected to exhibit significant tautomerism, its functionalized derivatives could exist as a mixture of tautomeric forms. For example, hydroxylation of the pyridine or pyrazine ring would introduce the possibility of lactam-lactim tautomerism. Similarly, amination could lead to amine-imine tautomerism. The position of the tautomeric equilibrium would be influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring system.

Computational and Theoretical Investigations of 2,3 Dimethylpyrido 3,4 B Pyrazine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3-Dimethylpyrido[3,4-b]pyrazine. These methods provide insights into its electronic structure, which dictates its reactivity and physical properties.

A systematic investigation using DFT on a series of donor-acceptor polymers has shown that the introduction of two methyl groups on the pyrazine (B50134) ring, as in this compound, increases the dihedral angle between the acceptor and a bridging unit compared to an unsubstituted pyrazine derivative. acs.orgnih.gov This structural change has implications for the material's electronic properties. Furthermore, DFT has been employed to study the electronic structures, charge injection, and transport properties of various dimethylpyrido[3,4-b]pyrazine-based oligomers. researchgate.netresearchgate.net

While DFT is a workhorse for many computational studies, ab initio methods are employed when higher accuracy is required. Ab initio calculations, which are based on first principles without empirical parameters, can provide benchmark data for electronic properties. For donor-acceptor conjugated polymers, including those with this compound, ab initio calculations based on DFT have been used to study the governing factors for energy level tuning. acs.org These high-accuracy calculations are essential for designing materials with specific electronic characteristics for applications in organic electronics.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the electronic transitions and charge transfer properties of this compound. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a key parameter that determines the electronic and optical properties of a molecule. grafiati.comacs.orgnih.gov

For polymers containing the this compound unit, the HOMO and LUMO energy levels and their spatial distributions are controlled by the selection of donor and acceptor moieties. acs.orgnih.gov In many donor-acceptor systems, the HOMO is typically delocalized along the polymer backbone, while the LUMO is often localized on the acceptor unit. acs.orgnih.gov DFT calculations have shown that for tetramers incorporating this compound, the HOMO orbitals are delocalized along the chain, and the LUMO orbitals, while also delocalized, are predominantly located on the acceptor units. acs.orgnih.gov The HOMO-LUMO energy gaps of oligomers based on this compound have been determined using linear extrapolation methods from DFT calculations. grafiati.com

Table 1: Calculated Electronic Properties of a Tetramer containing this compound (A24) as the Acceptor Unit

PropertyValue
Dihedral Angle (Donor-Bridge)10.3°
Dihedral Angle (Acceptor-Bridge)11.9°
HOMO Energy-5.19 eV
LUMO Energy-2.77 eV
Band Gap2.42 eV
Optical Band Gap2.11 eV

Data sourced from a computational study on donor-acceptor conjugated polymers. The specific donor and bridge units are kept consistent across a series of different acceptors for comparison. acs.orgnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima, Vibrational Frequencies)

Computational methods are powerful tools for predicting various spectroscopic parameters of this compound, which can aid in its experimental characterization. Theoretical calculations can provide predictions for 1H and 13C NMR chemical shifts, which are invaluable for structure elucidation. semanticscholar.org For instance, the proton NMR of a derivative, 5,8-dibromo-2,3-dimethylpyrido[3,4-b]pyrazine, shows a characteristic singlet for the methyl protons. semanticscholar.org

Time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption maxima. These calculations can help understand the electronic transitions responsible for the observed absorption bands. For polymers incorporating the this compound moiety, TD-DFT calculations have been used to study their absorption and emission properties. grafiati.com

Furthermore, the vibrational frequencies of this compound can be calculated using DFT. These theoretical vibrational spectra can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.

Reaction Mechanism Elucidation via Computational Transition State Theory

Computational transition state theory is a valuable approach for elucidating the mechanisms of reactions involving this compound. By locating the transition state structures and calculating their energies, it is possible to determine the activation barriers and reaction pathways. This information is crucial for understanding the kinetics and thermodynamics of chemical transformations. While specific studies on the reaction mechanisms of this compound using computational transition state theory are not extensively detailed in the provided context, this methodology is a standard and powerful tool in computational chemistry for such investigations. Theoretical studies have been conducted on polymers containing this unit, which inherently involves understanding the polymerization reaction, although the focus is often on the properties of the final material. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound, including its conformational flexibility and intermolecular interactions over time. By simulating the motion of atoms and molecules, MD can reveal preferred conformations and how the molecule interacts with its environment, such as in a solvent or in the solid state. This is particularly important for understanding the morphology of polymers containing this unit, which significantly impacts their bulk properties and device performance. MD simulations can complement the static picture provided by DFT calculations by introducing the effects of temperature and dynamics. A multiscale modeling framework that includes MD simulations can be used to accelerate the design of high-performance polymer nanocomposites. metu.edu.tr

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of a chemical compound based on its molecular structure. These models establish a mathematical relationship between molecular descriptors (numerical representations of a molecule's structure) and a specific property of interest. While direct QSPR studies for this compound are not extensively documented, research on structurally related compounds, such as derivatives of tetrahydropyrido[3,4-b]pyrazine, demonstrates the utility of this approach.

For instance, a QSAR (Quantitative Structure-Activity Relationship, a subset of QSPR focused on biological activity) study was conducted on a series of 77 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives to understand their GPCR-6 inhibitory activity. researchgate.net This study utilized Multiple Linear Regression (MLR) and various molecular descriptors, including geometric, charged partial surface area (CPSA), radial distribution function (RDF), and others, to build a predictive model. researchgate.net Such a methodology could be readily applied to this compound to predict its physicochemical properties.

Redox Potentials: The redox potential is a crucial property, particularly for applications in materials science and electrochemistry. Computational methods like Density Functional Theory (DFT) can be used to calculate the redox potentials of organic molecules. nih.gov For related heterocyclic systems like phenazine (B1670421) derivatives, machine learning models have been developed to predict redox potentials based on molecular features computed from their structures, avoiding time-consuming DFT calculations for every new molecule. chemrxiv.org A similar QSPR model for the pyrido[3,4-b]pyrazine (B183377) family could accelerate the discovery of new materials with desired electronic properties.

Optical Band Gaps: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), known as the optical band gap, is a key parameter for optoelectronic materials. Computational studies on pyrido[2,3-b]pyrazine (B189457) derivatives—an isomer of the title compound—have used DFT calculations to correlate the electronic structure with the optical band gap. researchgate.netrsc.org For example, one study found that a specific derivative (Compound 7) had a low energy gap of 3.444 eV, which correlated with a smaller hardness value and greater softness, indicating higher reactivity. researchgate.netrsc.org These findings highlight how substitutions on the core ring system can tune the band gap.

Planarity and Aromaticity: The planarity of the fused ring system significantly influences its electronic properties and intermolecular interactions. Aromaticity, a measure of cyclic delocalized electron stability, is another critical factor. These properties can be assessed using computational methods discussed in the next section.

Hyperpolarizability: Hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response, which is important for applications in photonics and telecommunications. DFT calculations have been performed on pyrido[2,3-b]pyrazine derivatives to determine their dipole moment (μ), average polarizability (⟨α⟩), and first (βtot) and second (⟨γ⟩) hyperpolarizabilities. researchgate.netrsc.org The results for one highly responsive derivative are shown in the table below, demonstrating the potential for this class of compounds in NLO applications. researchgate.netrsc.org

Table 1: Calculated NLO Properties for a Pyrido[2,3-b]pyrazine Derivative (Compound 7)

PropertyValueUnit
Energy Gap (Egap)3.444eV
Average Polarizability (⟨α⟩)3.90 x 10⁻²³esu
First Hyperpolarizability (βtot)15.6 x 10⁻³⁰esu
Second Hyperpolarizability (⟨γ⟩)6.63 x 10⁻³⁵esu

Data sourced from a computational study on a pyrido[2,3-b]pyrazine derivative, provided for illustrative purposes. researchgate.netrsc.org

Topological and Aromaticity Analysis of the Fused Ring System

The fusion of the pyridine (B92270) and pyrazine rings in this compound creates a unique electronic landscape that can be analyzed using specialized computational techniques.

Topological Analysis: This involves examining the network of atoms and bonds to understand the molecule's connectivity and shape. Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution, identify bond critical points, and characterize the nature of chemical bonds (e.g., covalent vs. ionic character). This analysis provides a rigorous framework for understanding the stability and reactivity of the fused ring system.

Aromaticity Analysis: Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated molecules. While the classic Hückel's rule (4n+2 π-electrons) provides a basic guideline, more sophisticated computational methods are used for complex fused systems.

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom at the center of a ring and computing the magnetic shielding. A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests anti-aromaticity. For polycyclic systems, NICS values can be calculated for each individual ring to assess local aromaticity. researchgate.net Studies on other fused heterocycles show that NICS is a reliable indicator, although it can be influenced by adjacent rings, requiring careful interpretation. beilstein-journals.org

Harmonic Oscillator Model of Aromaticity (HOMA): HOMA is a geometry-based index of aromaticity. It evaluates the deviation of bond lengths within a ring from an ideal aromatic system. HOMA values range from 1 for a perfectly aromatic system (like benzene) to 0 or negative values for non-aromatic or anti-aromatic systems, respectively. researchgate.net This method is advantageous because it provides a quantitative measure based on the optimized molecular structure.

For this compound, a combined NICS and HOMA analysis would provide a comprehensive picture of its aromatic character. It would be expected that both the pyridine and pyrazine rings exhibit some degree of aromaticity, which would be modulated by the fusion and the presence of the dimethyl substituents. The interplay of aromaticity between the two fused rings is a subject of significant interest in heterocyclic chemistry. researchgate.net

Exploration of Derivatization and Functionalization Strategies for Novel 2,3 Dimethylpyrido 3,4 B Pyrazine Analogues

Design Principles for Modulating Electronic and Steric Properties through Substitution

The electronic and steric characteristics of 2,3-dimethylpyrido[3,4-b]pyrazine analogues can be finely tuned through the introduction of various substituents. These modifications are guided by fundamental principles of physical organic chemistry to achieve desired outcomes in molecular interactions and material properties.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions on the pyrido[3,4-b]pyrazine (B183377) ring system significantly alters its electronic landscape. For instance, in related nitrogen-containing heterocyclic systems, the strategic placement of substituents has been shown to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, influences the intramolecular charge transfer (ICT) characteristics, which are crucial for applications in nonlinear optics and fluorescence. In a study on pyrazino[2,3-g]quinoxaline (B3350192) derivatives, a combination of conjugation and cross-conjugation effects was found to be responsible for the observed trends in their electronic properties.

Steric hindrance is another critical design parameter. The size and placement of substituents can dictate the preferred conformation of the molecule and influence its ability to participate in intermolecular interactions such as π-π stacking. In palladium-catalyzed cross-coupling reactions involving related heterocyclic scaffolds like pyrido[3,4-d]pyrimidines, steric hindrance at certain positions has been observed to impede reaction efficiency. Conversely, controlled steric bulk can be exploited to create specific three-dimensional architectures and to protect reactive sites. For example, in pyridinophane-ligated palladium(III) complexes, the steric properties of N-substituents have a more pronounced effect on the electronic properties of the metal center than the electronic tuning of the pyridyl groups themselves. Current time information in Bangalore, IN.

The interplay between electronic and steric effects is crucial. In a series of substituted 2-pyrazolines, both the electronic nature of substituents and their positions on the aryl rings attached to the heterocyclic core were found to affect the fluorescence intensity through a combination of ICT and through-space spiro-conjugation. kashanu.ac.ir These principles can be extrapolated to the design of this compound analogues, where the methyl groups at the C-2 and C-3 positions already provide a degree of steric influence and electron-donating character that must be considered when introducing further modifications.

Regioselective Functionalization Methodologies at Various Positions (e.g., C-5, C-8, N-6)

Achieving regioselectivity in the functionalization of the this compound scaffold is essential for the systematic development of new derivatives. While specific methodologies for this exact compound are not extensively documented, strategies applied to the broader class of pyrido[3,4-b]pyrazines and related heterocycles provide a roadmap for potential synthetic routes.

Functionalization at the C-8 Position: The pyridine (B92270) ring of the pyrido[3,4-b]pyrazine system is a prime target for functionalization. Halogenation, particularly bromination, serves as a key entry point for introducing a variety of functional groups via cross-coupling reactions. For instance, 8-bromopyrido[3,4-b]pyrazine (B1341625) can be synthesized and subsequently used in palladium-catalyzed couplings with arylboronic acids or anilines. rsc.orgepa.govuni.lu This approach allows for the introduction of aryl and amino substituents at the C-8 position. A regioselective synthetic route to 2,8-disubstituted pyrido[3,4-b]pyrazines has been developed, focusing on the introduction of anilines, amides, and ureas at the C-8 position from key intermediates.

Functionalization at the C-5 Position: Information regarding the direct and selective functionalization at the C-5 position of this compound is limited in the current literature. However, deprotometalation-trapping reactions using mixed lithium-zinc combinations have been successfully employed for the halogenation of related 2,3-diphenylquinoxaline (B159395) and 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) systems. rsc.orgepa.govuni.lu This suggests that a similar approach could potentially be adapted for the selective functionalization of the C-5 position of the this compound core, likely requiring careful optimization of reaction conditions to control regioselectivity.

An alternative approach to achieve polysubstituted pyrido[3,4-b]pyrazine derivatives involves the construction of the heterocyclic system from pre-functionalized building blocks. For example, tetrahydropyrido[3,4-b]pyrazine scaffolds have been synthesized from pentafluoropyridine (B1199360), allowing for the sequential introduction of various nucleophiles to create previously inaccessible polysubstituted derivatives. researchgate.net This "bottom-up" synthetic strategy circumvents the challenges of direct regioselective functionalization of the pre-formed heterocyclic core.

Synthesis of Pyrido[3,4-b]pyrazine-Based Hybrid Molecules and Conjugated Polymers

The incorporation of the this compound unit into larger molecular frameworks, such as hybrid molecules and conjugated polymers, is a promising strategy for developing new materials with unique photophysical and electronic properties.

Hybrid Molecules: The concept of hybrid molecules involves combining two or more distinct pharmacophores or functional moieties to create a new chemical entity with potentially synergistic or novel properties. While specific examples of hybrid molecules based on this compound are not extensively reported, the general principle has been applied to the related pyrazine (B50134) scaffold. For instance, hybrid compounds combining pyrazinamide (B1679903) with a 4-phenylthiazol-2-amine scaffold have been designed and synthesized as potential antimycobacterial agents. nih.gov This approach of molecular hybridization can be extended to the this compound core to explore new therapeutic agents or functional materials.

Conjugated Polymers: The electron-accepting nature of the pyrido[3,4-b]pyrazine unit makes it an attractive building block for donor-acceptor (D-A) type conjugated polymers, which are of significant interest for applications in organic electronics. A key synthetic strategy involves the Stille polycondensation of a dihalogenated pyrido[3,4-b]pyrazine monomer with an organotin derivative of a donor moiety.

A notable example is the synthesis of electrochromic polymers where 5,8-dibromo-2,3-dimethylpyrido[3,4-b]pyrazine was used as a building block. researchgate.net This monomer was copolymerized with donor units like EDOT (3,4-ethylenedioxythiophene) and BisEDOT to create novel green electrochromic polymers. The introduction of the methyl-substituted pyrido[3,4-b]pyrazine acceptor was found to improve the solubility of the precursor monomers and the redox stability of the resulting polymers. researchgate.net

Furthermore, a series of low-bandgap copolymers based on the pyrido[3,4-b]pyrazine (PP) moiety have been synthesized for use in bulk heterojunction solar cells. Current time information in Bangalore, IN.nih.gov These polymers were prepared by conjugating the electron-accepting PP unit with electron-rich donor units such as benzo[1,2-b:3,4-b']dithiophene (BDT) or cyclopentadithiophene (CPDT). The resulting polymers exhibited tunable bandgaps and broad absorption spectra, demonstrating the potential of the pyrido[3,4-b]pyrazine scaffold in the development of materials for organic photovoltaics. Current time information in Bangalore, IN.nih.gov

Monomer 1 (Acceptor)Monomer 2 (Donor)Polymerization MethodApplication
5,8-dibromo-2,3-dimethylpyrido[3,4-b]pyrazineEDOT or BisEDOT derivativesStille CouplingElectrochromic Materials researchgate.net
Dihalogenated pyrido[3,4-b]pyrazineStannylated BDT or CPDT derivativesStille PolycondensationOrganic Solar Cells Current time information in Bangalore, IN.nih.gov

Functionalization for Specific Academic Probing Applications (e.g., as advanced ligands for metal complexes)

The nitrogen atoms within the this compound scaffold make it an excellent candidate for use as a ligand in the formation of metal complexes. The coordination of metal ions to such heterocyclic ligands can lead to materials with interesting photophysical, electronic, and catalytic properties, making them suitable for various academic probing applications.

While the coordination chemistry of this compound itself is not extensively explored, studies on the broader class of pyrido[2,3-b]pyrazines and other pyrazine derivatives provide strong evidence for their ligating capabilities. For example, a series of Rhenium(I) complexes with ligands derived from the pyrido[2,3-b]pyrazine (B189457) core have been synthesized and characterized. nih.gov The crystal structure of a Nickel(II) complex with a 2,3-di(1H-2-pyrrolyl)pyrido[2,3-b]pyrazine ligand has also been reported, where the ligand coordinates to the metal center. nih.gov

Furthermore, copper(II) and silver(I) complexes have been synthesized using dimethyl 6-(pyrazine-2-yl)pyridine-3,4-dicarboxylate as a ligand. epa.gov In these complexes, the ligand coordinates to the metal ion in a bidentate fashion through its pyridine and pyrazine nitrogen atoms. epa.gov This demonstrates the ability of the pyridine-pyrazine scaffold to chelate metal ions.

Beyond metal coordination, functionalized pyrido[2,3-b]pyrazine derivatives have been investigated for other probing applications. For instance, multicomponent synthesis has yielded pyrido[2,3-b]pyrazine derivatives that have been utilized for the electrochemical sensing of DNA. kashanu.ac.irresearchgate.net These compounds exhibit a remarkable nonlinear optical (NLO) response, suggesting their potential in materials science for photonic devices. researchgate.netnih.gov The pyrido[3,4-b]pyrazine scaffold is also utilized in biochemical research for studies related to enzyme inhibition and receptor binding, highlighting its potential as a molecular probe in biological systems. rsc.org

The functionalization of the this compound core with specific groups could enhance its properties as a ligand or a probe. For example, the introduction of additional donor atoms could lead to multidentate ligands capable of forming stable complexes with a variety of metal ions. Similarly, the attachment of fluorescent moieties or other reporter groups could enable its use in sensing and imaging applications.

Incorporation into Polymeric and Supramolecular Architectures for Material Science Research

The unique electronic and structural features of this compound make it a valuable component for the construction of advanced polymeric and supramolecular architectures for materials science research.

Polymeric Architectures: As discussed in section 6.3, the pyrido[3,4-b]pyrazine unit has been successfully incorporated into conjugated polymers for applications in organic electronics. The electron-deficient nature of this heterocyclic system allows for the creation of donor-acceptor polymers with tunable bandgaps and charge transport properties. The synthesis of these polymers is typically achieved through cross-coupling reactions, such as Stille or Suzuki polycondensation, which link the pyrido[3,4-b]pyrazine monomer with various donor units.

The resulting polymers have shown promise in:

Organic Photovoltaics (OPVs): Pyrido[3,4-b]pyrazine-based copolymers have been developed as donor materials in bulk heterojunction solar cells, demonstrating the potential of this scaffold in harvesting solar energy. nih.gov

Electrochromic Devices: Polymers containing the this compound unit have been synthesized and shown to exhibit electrochromic behavior, changing color in response to an applied voltage. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The related pyrido[2,3-b]pyrazine core has been used to create a family of fluorescent materials that exhibit emissions across the entire visible spectrum, leading to high-performance OLEDs. rsc.org

Supramolecular Architectures: The ability of the pyrido[3,4-b]pyrazine scaffold to act as a ligand for metal ions opens up possibilities for its use in the construction of supramolecular architectures through coordination-driven self-assembly. While specific examples involving this compound are not yet prevalent in the literature, the principles of supramolecular chemistry suggest its potential in forming discrete metallacycles and metallacages.

Advanced Analytical Methodologies for Purity, Identity, and Quantitative Analysis in Academic Research

Chromatographic Techniques for Separation and Purification

Chromatography is an indispensable tool in chemical research for the separation, isolation, and purification of compounds. The selection of a specific chromatographic technique is contingent on the physicochemical properties of the analyte, such as volatility and polarity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile or thermally labile compounds like many fused heterocyclic systems. For derivatives of the parent pyrido[3,4-b]pyrazine (B183377) scaffold, reversed-phase HPLC is commonly employed. This method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

In academic research, HPLC is used to assess the purity of synthesized 2,3-Dimethylpyrido[3,4-b]pyrazine, monitor the progress of reactions, and isolate the final product from unreacted starting materials and byproducts. While specific HPLC methods for this compound are not extensively published, methods developed for structurally similar pyrazines are instructive. For instance, Ultra-Performance Liquid Chromatography (UPLC), a high-resolution form of HPLC, has been successfully used for the quantitative analysis of various pyrazine (B50134) compounds in complex mixtures. nih.gov A typical method would involve a C18 column and a gradient elution using a mixture of an aqueous mobile phase (often with a modifier like formic acid) and an organic solvent such as acetonitrile. nih.gov

Table 1: Representative UPLC Method for Analysis of Pyrazine Compounds
Click to view data
ParameterCondition
Column BEH C18 (100 x 2.1 mm, 1.7 µm) nih.gov
Mobile Phase A 0.1% Formic Acid in Water nih.gov
Mobile Phase B 0.1% Formic Acid in Acetonitrile nih.gov
Flow Rate 0.3 mL/min nih.gov
Gradient Elution A multi-step gradient from 3% to 70% Mobile Phase B nih.gov
Column Temperature 40 °C nih.gov
Detector UV or Mass Spectrometer

Gas Chromatography (GC) with Advanced Detectors

Gas Chromatography (GC) is the method of choice for the separation and analysis of volatile and thermally stable compounds. While the parent pyrido[3,4-b]pyrazine has a relatively high boiling point, GC is highly relevant for analyzing volatile precursors, related alkylpyrazines, or potential volatile byproducts generated during the synthesis of this compound. sigmaaldrich.comsigmaaldrich.com The most common detectors used in academic research include the Flame Ionization Detector (FID) for quantitative analysis and the Mass Spectrometer (MS) for identification.

The primary challenge in GC analysis of alkylpyrazines is the differentiation of positional isomers, which often exhibit very similar mass spectra. nih.gov Therefore, identification relies heavily on comparing GC retention indices with those of known standards across different stationary phases. nih.gov For routine purity checks, a standard nonpolar column like a 5% phenyl/95% methyl silicone is often used. unodc.org

Table 2: Representative GC Method for Volatile Pyrazine Analysis
Click to view data
ParameterCondition
Column Stabilwax-DA (polar, 60 m) or 5% phenyl/95% methyl silicone (nonpolar) unodc.orggoogle.com
Carrier Gas Helium or Hydrogen unodc.orggoogle.com
Injection Splitless google.com
Inlet Temperature 250 °C - 280 °C unodc.orggoogle.com
Oven Program Initial temp 40-100°C, ramped to 240-290°C unodc.orggoogle.com
Detector FID or Mass Spectrometer (MS) unodc.org

Thin-Layer Chromatography (TLC) in Research

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique used extensively in academic research for qualitative monitoring. It is invaluable for tracking the progress of the synthesis of pyrido[3,4-b]pyrazine derivatives by observing the consumption of starting materials and the formation of the product. clockss.org It is also used to determine the optimal solvent system for purification by column chromatography.

In a typical application, the reaction mixture is spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). nih.gov The separated spots are visualized under UV light or by using a chemical staining agent. The retention factor (Rf) is calculated for each spot and compared with that of the starting materials and the expected product.

Table 3: Typical TLC System for Pyrido[3,4-b]pyrazine Analysis
Click to view data
ParameterDescription
Stationary Phase Silica gel 60 F254 plates clockss.org
Mobile Phase A mixture of nonpolar and polar solvents, such as Hexane/Ethyl Acetate, optimized for separation nih.gov
Visualization UV lamp (254 nm) or chemical stain (e.g., iodine vapor) clockss.org

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. They are particularly powerful for structural elucidation and impurity profiling.

LC-MS/MS for Impurity Profiling and Structural Confirmation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and specific analytical technique that combines the separation power of HPLC with the structural identification capabilities of tandem mass spectrometry. nih.gov This method is ideal for confirming the identity of synthesized this compound and for identifying and characterizing process-related impurities, even at trace levels. rsc.org

In an LC-MS/MS experiment, the analyte is first separated by LC and then introduced into the mass spectrometer. The instrument isolates the protonated molecular ion ([M+H]+) of the target compound, which is known as the precursor ion. This precursor ion is then fragmented by collision with an inert gas, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), creates a unique mass spectral "fingerprint" for the compound, enabling unambiguous identification and quantification. nih.gov The fragmentation pattern provides crucial information about the compound's structure, allowing researchers to distinguish between isomers and elucidate the structures of unknown impurities. nih.govnih.gov

Table 4: Representative LC-MS/MS Parameters for Analysis of Pyrazine Analogs
Click to view data
ParameterDescription
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
Precursor Ion [M+H]+ (For this compound, this would be m/z 172.1)
Fragmentation Collision-Induced Dissociation (CID)
Key Parameters Optimization of cone voltage and collision energy for each specific compound is crucial to obtain characteristic product ions nih.gov
Analysis Mode Multiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for structural confirmation nih.gov

GC-MS for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds. nih.gov In the context of this compound research, GC-MS is used to identify volatile impurities, unreacted volatile precursors, or degradation products. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer.

The most common ionization technique used is Electron Ionization (EI), which generates a reproducible fragmentation pattern that can be compared against spectral libraries like the NIST database for positive identification. google.com Pyrolysis-GC-MS (Py-GC-MS) is a more specialized application where a non-volatile sample is heated to decomposition, and the resulting volatile fragments are analyzed. This can provide insight into the thermal stability and decomposition pathways of the parent compound. chromatographyonline.com

Table 5: Representative GC-MS Method for Volatile Analysis
Click to view data
ParameterCondition
Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar chromatographyonline.com
Injector Temperature 280 °C chromatographyonline.com
Oven Program Hold at 50°C, then ramp at 5°C/min to 280°C chromatographyonline.com
Ionization Mode Electron Ionization (EI) at 70 eV google.comchromatographyonline.com
Mass Analyzer Quadrupole or Ion Trap sigmaaldrich.com
Scan Range m/z 30-550 amu google.comchromatographyonline.com
Ion Source Temperature 230 °C google.com

Electrochemical Characterization Techniques

In academic research, the electrochemical properties of novel compounds are paramount for understanding their electronic structure and potential applications, particularly in fields like organic electronics and sensor technology. Techniques such as cyclic voltammetry, chronoamperometry, and coulometry provide a detailed picture of a molecule's behavior during electron transfer processes.

Cyclic Voltammetry for Redox Potentials and Electronic Levels

Cyclic voltammetry (CV) is a potent electroanalytical technique used to investigate the electrochemical properties of a substance. scielo.org.za By measuring the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth, researchers can determine the redox potentials of a compound. These potentials correspond to the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.za

The HOMO and LUMO energy levels are critical for predicting a molecule's electronic and optical properties. The HOMO level is related to the ionization potential and corresponds to the molecule's ability to donate an electron, while the LUMO level is related to the electron affinity, or its ability to accept an electron. scielo.org.za According to Koopman's theorem, oxidation potentials can be related to the HOMO energy, and reduction potentials to the LUMO energy. scielo.org.za

For heterocyclic aromatic compounds like those in the pyrazine family, CV is instrumental. For instance, studies on pyrazine and quinoxaline (B1680401) derivatives show that the introduction of functional groups significantly alters their electrochemical properties. dtu.dk Electron-donating groups, such as the methyl groups in this compound, would be expected to show different behavior compared to derivatives with electron-withdrawing groups. dtu.dk The latter tend to shift redox potentials to more positive values. dtu.dk

In a typical CV experiment, the formal reduction potential (E⁰') is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials. scielo.org.za The HOMO and LUMO energy levels can then be estimated from the onset oxidation and reduction potentials, often referenced against a standard like the ferrocene/ferrocenium (Fc/Fc⁺) couple. researchgate.netresearchgate.net The energy gap (Eg), a key parameter for optoelectronic materials, can be derived from the difference between the HOMO and LUMO levels. researchgate.net

While specific experimental CV data for this compound is not detailed in the available literature, the analysis of related donor-acceptor molecules based on a pyrazino[2,3-b]phenazine core provides relevant examples. For these compounds, HOMO levels were determined to be in the range of –5.40 to –5.66 eV and LUMO levels from –3.69 to –3.84 eV, showcasing the utility of CV in characterizing such systems. researchgate.net

Table 1: Illustrative Electrochemical Data for Pyrazino[2,3-b]phenazine Derivatives This table presents example data for related compounds to illustrate the parameters obtained through Cyclic Voltammetry.

CompoundHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)
Derivative 1-5.40-3.691.71
Derivative 2-5.52-3.751.77
Derivative 3-5.66-3.841.82

Source: Adapted from research on pyrazino[2,3-b]phenazine amines. researchgate.net

Chronoamperometry and Coulometry for Electron Transfer Studies

While cyclic voltammetry provides information on redox potentials, chronoamperometry and coulometry are employed to study the kinetics and stoichiometry of the electron transfer process. These techniques are often used in conjunction with CV to build a more complete understanding of the electrochemical mechanism.

Chronoamperometry involves stepping the potential of the working electrode to a value where an electrochemical reaction occurs and monitoring the resulting current as a function of time. The shape of the current-time decay curve can provide insights into the nature of the mass transport to the electrode surface and the kinetics of the electron transfer. It is particularly useful for determining diffusion coefficients of the electroactive species.

Coulometry , specifically controlled-potential coulometry, measures the total charge (in coulombs) that passes during an electrochemical reaction. By completely electrolyzing a known quantity of a substance, this technique can be used to determine the number of electrons (n) transferred in the redox process. This is crucial for confirming the mechanism of a reaction, for example, whether a compound undergoes a one- or two-electron reduction or oxidation. Studies on substituted pyrazines have utilized such methods to confirm that their reduction involves the transfer of two electrons. dtu.dk

These methods are essential for validating the processes observed in CV and for providing quantitative data on the efficiency and mechanism of electron transfer, which is vital for applications like redox flow batteries or electrocatalysis where the stability and kinetics of the charged species are critical. dtu.dk

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability (in a materials context)

The thermal stability of a compound is a critical property, especially in materials science where compounds may be subjected to high temperatures during processing or in their final application. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate this characteristic. unigoa.ac.innih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net A TGA curve plots mass percentage against temperature. A stable compound will show a flat baseline until a certain temperature, at which point a sharp drop in mass indicates decomposition. The onset temperature of this weight loss is a key indicator of the compound's thermal stability. For materials research, a high decomposition temperature is often a desirable trait.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov A DSC thermogram can reveal various thermal events:

Melting Point (Tm): An endothermic peak (requiring heat) indicates the transition from a solid to a liquid state. researchgate.net

Crystallization Temperature (Tc): An exothermic peak (releasing heat) shows the transition from an amorphous to a crystalline solid.

Decomposition Temperature (Tdec): A sharp exothermic peak often signifies the thermal decomposition of the compound. unigoa.ac.in

In the context of materials science, DSC provides a "fingerprint" of a material's thermal properties. nih.gov For energetic materials, DSC is used to determine the onset decomposition temperature to assess safety and stability. unigoa.ac.in In some cases, a substance may vaporize or sublimate before it decomposes, which appears as a broad endothermic peak in DSC. researchgate.net Using pressurized DSC (PDSC) can suppress this evaporation, allowing for the clear observation of the decomposition exotherm. researchgate.net

While specific TGA/DSC data for this compound is not available in the cited literature, the analysis of other heterocyclic compounds demonstrates the utility of these methods. For example, various energetic heterocyclic salts have been shown to have decomposition temperatures ranging from 197 °C to over 270 °C. unigoa.ac.in

Table 2: Example Thermal Decomposition Data for Heterocyclic Compounds from DSC This table shows representative data for various compounds to illustrate the information gained from DSC analysis in a materials context.

Compound TypeOnset Decomposition Temperature (Tdec)
Energetic Salt 1197 °C
Energetic Salt 2254 °C
Fused Heterocycle 1265 °C
Fused Heterocycle 2272 °C

Source: Adapted from studies on energetic heterocyclic compounds. unigoa.ac.in

This type of data is crucial for determining the operational limits of materials and for developing structure-property relationships, where the goal is to design new molecules with enhanced thermal stability for advanced applications.

Emerging Research Frontiers and Future Directions in Pyrido 3,4 B Pyrazine Chemistry

Development of Next-Generation Synthetic Methodologies

The synthesis of pyrido[3,4-b]pyrazine (B183377) derivatives has traditionally been achieved through the condensation of 1,2-dicarbonyl compounds with 1,2-arylenediamines. mdpi.com However, the demand for more efficient and versatile synthetic routes has spurred the development of next-generation methodologies.

One promising approach involves a one-pot annelation reaction of pentafluoropyridine (B1199360) with appropriate diamines, yielding polyfunctional tetrahydropyrido[3,4-b]pyrazine scaffolds. worktribe.comnih.gov These scaffolds can then undergo sequential reactions with various nucleophiles to create a diverse range of polysubstituted derivatives that were previously difficult to access. worktribe.comnih.gov This method holds particular promise for creating libraries of compounds for high-throughput screening in drug discovery and materials science. worktribe.com

Another innovative strategy is the use of deprotometalation-trapping reactions. For instance, 8-bromo-2,3-diphenylpyrido[3,4-b]pyrazine has been successfully halogenated using mixed 2,2,6,6-tetramethylpiperidino-based lithium-zinc combinations, followed by trapping with electrophiles. mdpi.com This allows for the introduction of various functional groups at specific positions, paving the way for the synthesis of complex molecules with tailored properties. mdpi.com

Furthermore, multicomponent reactions are being explored for the efficient construction of the pyrido[2,3-b]pyrazine (B189457) core, a close isomer of the [3,4-b] system. nih.govrsc.orgresearchgate.net These reactions, often catalyzed by agents like p-toluenesulfonic acid, allow for the one-pot synthesis of complex heterocyclic systems from simple starting materials. nih.govrsc.orgresearchgate.net The principles of these multicomponent strategies could potentially be adapted for the synthesis of 2,3-Dimethylpyrido[3,4-b]pyrazine and its derivatives.

Applications in Functional Materials and Optoelectronics

The unique electronic properties of the pyrido[3,4-b]pyrazine core, characterized by its electron-withdrawing nature due to the presence of two symmetric unsaturated nitrogen atoms and the pyridine (B92270) N-atom, make it a valuable component in the design of functional materials and optoelectronic devices. rsc.org

Dye-Sensitized Solar Cells (DSSCs):

Pyrido[3,4-b]pyrazine derivatives have emerged as promising sensitizers in dye-sensitized solar cells (DSSCs). rsc.orgscispace.com Researchers have synthesized a series of organic sensitizers incorporating the pyrido[3,4-b]pyrazine unit as an auxiliary acceptor, coupled with various donor and π-spacer moieties. rsc.orgacs.org These sensitizers exhibit strong intramolecular charge transfer (ICT) characteristics, which are crucial for efficient light harvesting and electron injection in DSSCs. rsc.org

For example, a sensitizer (B1316253) denoted as APP-IV, which features a pyrido[3,4-b]pyrazine core, demonstrated a power conversion efficiency (PCE) of 7.12% in a liquid electrolyte-based DSSC. rsc.org Impressively, a DSSC based on the same dye with an ionic-liquid electrolyte achieved a PCE of 6.20% and maintained 97% of its initial efficiency after 1000 hours of continuous light soaking at 60°C, highlighting the excellent stability of these materials. rsc.org Another study reported a PCE of 8.57% for a DSSC based on a pyrido[3,4-b]pyrazine sensitizer with a cobalt redox electrolyte. nih.gov

The performance of these sensitizers can be fine-tuned by modifying the donor groups. A comparative study of two sensitizers with indoline (B122111) (DT-1) and triphenylamine (B166846) (DT-2) donors revealed that the bulkier indoline donor in DT-1 led to reduced charge recombination and improved device performance. nih.govacs.org

Electrochromic Materials:

The pyrido[4,3-b]pyrazine isomer, when hybridized with 3,4-ethylenedioxythiophene (B145204) (EDOT), has been used to create neutral green electrochromic polymers. electrochemsci.org The introduction of methyl groups, as in 5,8-dibromo-2,3-dimethylpyrido[3,4-b]pyrazine, can enhance the solubility of the precursor monomers and the redox stability of the resulting polymers. electrochemsci.org By extending the conjugated chain, the absorption spectra of these polymers can be redshifted, leading to a color change from neutral green to gray and improved optical contrast and response times, particularly in the near-infrared region. electrochemsci.org These findings suggest the potential for developing this compound-based electrochromic materials with tailored properties.

Role in Supramolecular Chemistry and Self-Assembly

The planar structure and the presence of nitrogen atoms capable of hydrogen bonding and metal coordination make pyrido[3,4-b]pyrazine derivatives interesting building blocks for supramolecular chemistry and self-assembly. While specific research on the supramolecular chemistry of this compound is limited, the broader class of pyridopyrazines offers insights into their potential.

The ability of the pyrido[3,4-b]pyrazine scaffold to be functionalized at various positions allows for the introduction of recognition motifs and groups that can direct self-assembly processes. worktribe.comnih.gov For example, the synthesis of polyfunctional tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine opens up avenues for creating molecules with specific geometries and interaction sites, which are essential for designing complex supramolecular architectures. researchgate.net These architectures could find applications in areas such as molecular sensing, catalysis, and drug delivery.

Theoretical Predictions Guiding Experimental Design and Discovery

Theoretical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool in guiding the experimental design and discovery of new pyrido[3,4-b]pyrazine derivatives with desired properties.

In the context of DSSCs, DFT calculations have been employed to analyze the absorption spectra and electronic properties of pyrido[3,4-b]pyrazine-based sensitizers. rsc.org These calculations help in understanding the nature of electronic transitions, such as the charge transfer from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). rsc.org By predicting the HOMO and LUMO energy levels, researchers can assess the driving force for electron injection from the dye to the semiconductor's conduction band, a critical factor for DSSC performance. acs.org

Theoretical studies also aid in understanding the structure-property relationships. For instance, DFT calculations revealed limited electronic communication between a biphenyl (B1667301) branch and the indoline core in a sensitizer, suggesting its role as an insulating group that inhibits dye aggregation and charge recombination. nih.gov

In the field of electrochromic materials, computational methods are used to predict the optoelectronic properties of polymers incorporating the pyrido[3,4-b]pyrazine core. electrochemsci.org These predictions can guide the synthesis of materials with specific colors, optical bandgaps, and switching characteristics. electrochemsci.org

Challenges and Opportunities in Enhancing the Utility of Pyrido[3,4-b]pyrazine Derivatives in Chemical Systems

While the potential of pyrido[3,4-b]pyrazine derivatives is evident, several challenges and opportunities remain in enhancing their utility.

Challenges:

Synthesis of Isomerically Pure Compounds: The synthesis of pyrido[3,4-c]pyridazines, another isomer, often results in low yields and the formation of multiple isomers, making purification difficult. mdpi.com Similar challenges may exist for certain synthetic routes to pyrido[3,4-b]pyrazines, requiring the development of more regioselective reactions.

Limited Solubility: Some pyrido[3,4-b]pyrazine derivatives may exhibit poor solubility in common organic solvents, which can hinder their processing and application in devices. Introducing solubilizing groups, such as alkyl chains, is a common strategy to address this issue. electrochemsci.org

Scalability of Synthesis: For practical applications, especially in materials science, the synthesis of pyrido[3,4-b]pyrazine derivatives needs to be scalable and cost-effective. Developing efficient, high-yielding synthetic protocols is crucial.

Opportunities:

Exploration of a Wider Chemical Space: The versatility of the pyrido[3,4-b]pyrazine scaffold allows for extensive functionalization. worktribe.comnih.gov There is a vast chemical space to be explored by introducing different substituents to tune the electronic, optical, and biological properties of these compounds.

Development of Novel Catalytic Systems: The nitrogen atoms in the pyrido[3,4-b]pyrazine ring can act as ligands for metal catalysts. This opens up opportunities for designing novel catalytic systems for a variety of organic transformations.

Applications in Other Fields: While research has focused on optoelectronics and medicinal chemistry, the unique properties of pyrido[3,4-b]pyrazines could be harnessed in other areas, such as sensing, imaging, and agrochemicals. chemimpex.com

Sustainable Approaches to Pyrido[3,4-b]pyrazine Research and Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrido[3,4-b]pyrazines. The goal is to develop more environmentally friendly and sustainable synthetic methods.

One approach is the use of greener catalysts and reaction media. For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved using ZrCl₄ as a low-toxicity and water-stable Lewis acid catalyst. mdpi.com The use of solvent mixtures like ethanol (B145695)/DMF can also contribute to a more sustainable process. mdpi.com

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. researchgate.net The synthesis of quinoxalines and pyrido[2,3-b]pyrazines has been successfully carried out under microwave irradiation without the need for solvents or catalysts. researchgate.net

Furthermore, the development of one-pot and multicomponent reactions aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and improving atom economy. nih.govrsc.orgresearchgate.net Future research will likely focus on incorporating these sustainable practices into the synthesis of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2,3-dimethylpyrido[3,4-b]pyrazine, and how can common side products be minimized?

  • Methodological Answer : The compound can be synthesized via condensation of 3,4-diaminopyridine with α-diones derived from organocuprates and oxalyl chloride. For example, methyl-substituted α-diones react with 3,4-diaminopyridine in anhydrous THF under nitrogen to yield the target compound. Side products like unreacted diamine or over-oxidized intermediates are minimized by controlling reaction stoichiometry (1:1 molar ratio of diamine to α-dione) and using dry, inert conditions . Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product with >85% purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns methyl group positions (δ 2.3–2.5 ppm for CH3) and aromatic protons (δ 8.1–8.9 ppm).
  • HRMS (ESI) : Confirms molecular ion [M+H]+ at m/z 174.0794 (calculated: 174.0793).
  • Cyclic Voltammetry : Reveals redox behavior (e.g., oxidation peaks at +0.8 V vs. Ag/AgCl), critical for assessing electronic properties in materials science .
  • X-ray Diffraction : Resolves crystal packing and substituent orientation (e.g., methyl groups adopt a planar configuration) .

Q. How can solubility limitations of this compound in polar solvents be addressed for reaction optimization?

  • Methodological Answer : Solubility is enhanced by:

  • Alkyl Chain Engineering : Replacing methyl with longer alkyl groups (e.g., hexyl) improves solubility in THF and chloroform .
  • Co-solvent Systems : Using DMF/THF (3:1 v/v) or sonication in warm toluene (50°C) .

Advanced Research Questions

Q. What strategies tune the electronic properties of this compound for optoelectronic applications?

  • Methodological Answer :

  • Electron-Withdrawing Substituents : Bromination at the 5,7-positions lowers the LUMO energy (-3.2 eV vs. -2.8 eV for parent compound), enhancing electron-accepting capacity .
  • Donor-Acceptor Hybrids : Coupling with electron-rich thiophene or EDOT units via Pd-catalyzed C–H arylation shifts absorption to near-infrared (λmax = 650–800 nm) .
  • DFT Calculations : Optimize substituent effects on bandgap (e.g., methyl groups reduce steric hindrance, improving π-conjugation) .

Q. How does the methyl substitution pattern influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : Methyl groups at the 2,3-positions sterically direct coupling to the 5,7-positions. For example:

  • Suzuki Coupling : 5,7-Dibromo-2,3-dimethylpyrido[3,4-b]pyrazine reacts with arylboronic acids at 80°C (Pd(PPh3)4, K2CO3) with >90% selectivity .
  • Sonogashira Coupling : Ethynylarenes couple selectively at the 5-position in THF/Et3N (CuI, Pd(PPh3)2Cl2), yielding luminescent derivatives .

Q. What mechanistic insights explain the compound’s role in Pd-catalyzed C–H functionalization?

  • Methodological Answer : The pyrazine core acts as a directing group, facilitating Pd(II) coordination at the nitrogen lone pairs. Transient cyclopalladation intermediates are stabilized by methyl groups, enabling aryl bromide insertion (e.g., with 9-bromoanthracene) in DES solvents like ChCl/urea . Kinetic studies show a first-order dependence on Pd(OAc)2 concentration.

Q. How do structural modifications impact biological activity in SAR studies?

  • Methodological Answer :

  • Amino Group Introduction : 6,8-Diamino derivatives exhibit enhanced kinase inhibition (IC50 = 0.2 µM vs. CDK2) due to H-bonding with ATP-binding pockets .
  • Halogenation : 7-Chloro analogues show improved antifungal activity (MIC = 4 µg/mL vs. C. albicans) by disrupting ergosterol biosynthesis .

Q. What computational methods predict the collision cross-section (CCS) of this compound derivatives?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulates gas-phase conformations in helium drift tubes (CCS error <2% vs. experimental IM-MS) .
  • Density Functional Theory (DFT) : B3LYP/6-31G* optimizes geometries for CCS calculation via the Trajectory Method .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.